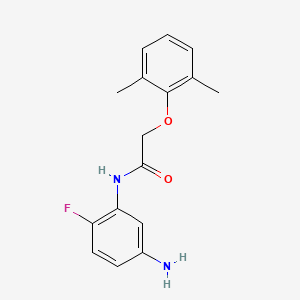

N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical trajectory of phenoxyacetamide research, which traces its origins to early pharmaceutical discovery efforts targeting diverse biological pathways. The foundational work in phenoxyacetic acid chemistry established the groundwork for subsequent acetamide derivatives, with phenoxyacetic acid synthesis traditionally accomplished through nucleophilic substitution reactions between phenol derivatives and chloroacetic acid under alkaline conditions. This synthetic approach provided the conceptual framework for developing more complex phenoxyacetamide structures incorporating additional functional groups and aromatic substitutions.

The specific compound this compound was first documented in chemical databases with its initial creation date recorded as November 13, 2007, according to PubChem records. This timeline positions the compound within the contemporary era of systematic chemical space exploration, where computational chemistry and high-throughput synthesis methodologies enabled the creation of increasingly sophisticated molecular architectures. The compound's development reflected the growing understanding of structure-activity relationships within the phenoxyacetamide class, particularly regarding the influence of halogen substitution and amino group positioning on molecular properties.

Historical precedents for this compound's structural features can be traced through earlier investigations into fluorinated aromatic systems and dimethylphenoxy derivatives. The incorporation of fluorine atoms into pharmaceutical molecules gained prominence throughout the latter half of the twentieth century due to fluorine's unique electronic properties and its ability to modulate molecular lipophilicity and metabolic stability. Similarly, the utilization of dimethylphenoxy groups reflected established principles in medicinal chemistry regarding the optimization of molecular interactions with biological targets through strategic methyl group placement.

Significance in Phenoxyacetamide Research

This compound occupies a distinctive position within phenoxyacetamide research due to its sophisticated molecular architecture and the convergence of multiple pharmacologically relevant structural motifs. The phenoxyacetamide scaffold has demonstrated remarkable versatility across numerous therapeutic areas, with derivatives exhibiting activities ranging from antimicrobial and anti-inflammatory effects to more specialized applications in enzyme inhibition and cellular signaling modulation. This compound specifically exemplifies the potential for structural diversification within the phenoxyacetamide framework through the strategic incorporation of both electron-withdrawing fluorine atoms and electron-donating amino groups.

The significance of this compound extends beyond its individual properties to encompass its role as a representative example of contemporary approaches to phenoxyacetamide optimization. Recent comprehensive reviews of phenoxyacetamide derivatives have highlighted the importance of systematic structural modifications in developing compounds with enhanced selectivity and potency. The presence of the 5-amino-2-fluorophenyl moiety in this compound reflects established medicinal chemistry principles regarding the balanced incorporation of polar and lipophilic elements to achieve optimal pharmacological profiles.

Research investigations into related phenoxyacetamide derivatives have demonstrated their potential applications in treating various pathological conditions, including cancer, infectious diseases, and metabolic disorders. The structural features present in this compound align with successful design strategies employed in developing bioactive phenoxyacetamide derivatives. The amino group functionality provides opportunities for hydrogen bonding interactions with biological targets, while the fluorine substitution can enhance binding affinity through favorable electrostatic interactions and improved metabolic stability.

The compound's contribution to phenoxyacetamide research is further underscored by its potential utility in synthetic chemistry applications. The presence of multiple reactive functional groups enables further chemical modifications, making it a valuable intermediate for developing more complex molecular architectures. This synthetic versatility has positioned similar compounds as important building blocks in pharmaceutical discovery programs and materials science applications.

Current Research Landscape

The contemporary research landscape surrounding this compound is characterized by diverse investigational approaches spanning medicinal chemistry, biological evaluation, and synthetic methodology development. Current scientific interest in phenoxyacetamide derivatives has intensified due to their demonstrated efficacy across multiple therapeutic targets and their favorable synthetic accessibility. Recent studies have particularly focused on elucidating structure-activity relationships within this chemical class and optimizing molecular properties for specific biological applications.

Contemporary research efforts have revealed significant potential for phenoxyacetamide derivatives in antiviral applications, with recent investigations demonstrating their effectiveness as inhibitors of viral proteases, including those associated with severe acute respiratory syndrome coronavirus 2. These studies employed computational approaches, including structure-based pharmacophore modeling and molecular docking, to identify optimal phenoxyacetamide structures for viral protein inhibition. The research demonstrated that phenoxyacetamide derivatives could achieve binding energies in the range of -6.83 to -7.20 kcal/mol against viral protease targets, with pharmacophore fit scores ranging from 56.20 to 65.53.

Parallel research initiatives have explored the anticancer potential of phenoxyacetamide derivatives, with particular emphasis on their ability to induce apoptosis in cancer cell lines and modulate cellular signaling pathways. Recent investigations synthesized twenty-eight novel phenoxyacetamide derivatives and evaluated their cytotoxic activity against multiple cancer cell lines, including MCF-7, HCT-116, and A549. The most promising compounds demonstrated IC50 values ranging from 3.52 to 9.93 μM, with selectivity indices indicating preferential toxicity toward cancer cells compared to normal cell lines.

Current mechanistic studies have revealed that phenoxyacetamide derivatives can modulate multiple cellular pathways, including cell cycle regulation, apoptosis induction, and epithelial-mesenchymal transition. These compounds have been shown to alter the expression of key regulatory proteins, including Cyclin D1, BAX, Bcl-2, and various caspases, leading to programmed cell death in cancer cells. Additionally, molecular docking studies have identified potential protein targets for these compounds, including poly(ADP-ribose) polymerase-1, which plays crucial roles in DNA repair and cellular stress responses.

The research landscape also encompasses investigations into the antimicrobial properties of phenoxyacetamide derivatives, particularly their ability to inhibit bacterial pathogenesis mechanisms. Recent studies have demonstrated that phenoxyacetamide inhibitors can effectively block type III secretion systems in pathogenic bacteria such as Pseudomonas aeruginosa, thereby attenuating virulence and enhancing immune clearance of bacterial infections. These findings have significant implications for developing novel antimicrobial strategies that target bacterial virulence factors rather than essential cellular processes.

Synthetic methodology development represents another active area of current research, with investigators exploring efficient routes for producing phenoxyacetamide derivatives with diverse substitution patterns. Contemporary synthetic approaches typically involve acetylation reactions between phenoxyacetyl chlorides and aromatic amines, or alternatively, alkylation of phenol derivatives with haloacetyl compounds. These methodologies have been optimized to accommodate various functional groups and substitution patterns, enabling the systematic exploration of structure-activity relationships within the phenoxyacetamide class.

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2/c1-10-4-3-5-11(2)16(10)21-9-15(20)19-14-8-12(18)6-7-13(14)17/h3-8H,9,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFKNPONXPSJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline and 2,6-dimethylphenol as the primary starting materials.

Formation of Intermediate: The 2,6-dimethylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,6-dimethylphenoxy)acetyl chloride.

Coupling Reaction: The intermediate 2-(2,6-dimethylphenoxy)acetyl chloride is then reacted with 5-amino-2-fluoroaniline in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve yield and purity.

Temperature and Pressure: Control of temperature and pressure to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets:

- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for specific enzymes, potentially leading to applications in treating diseases like cancer and diabetes .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Biochemical Research

The compound is utilized in proteomics research due to its ability to modify protein interactions:

- Protein Interaction Studies : It can be employed to study the effects of small molecules on protein functions, which is crucial for understanding cellular processes and disease mechanisms .

- Biomarker Discovery : By analyzing how this compound interacts with proteins, researchers can identify potential biomarkers for various diseases .

Material Science

This compound is also being explored in material science applications:

- Polymer Development : The compound's chemical structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength .

- Coatings and Adhesives : Its functional groups can be utilized to create coatings that exhibit improved adhesion and resistance to environmental factors .

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the modulation of key signaling pathways involved in cell survival.

Case Study 2: Protein Interaction Analysis

In a proteomics study, researchers used this compound to explore its effects on specific protein interactions within cancer cells. The findings revealed altered binding affinities, suggesting its potential role as a therapeutic agent by disrupting critical protein networks involved in tumor progression.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural analogues and their distinguishing features:

Functional Group Analysis and Implications

a) 2,6-Dimethylphenoxy Group

This group is conserved across multiple analogues (e.g., oxadixyl, lopinavir derivative) and is linked to enhanced lipophilicity and steric bulk, which may improve membrane permeability or target binding . In the target compound, this group likely contributes to stability against metabolic degradation.

b) Amino and Halogen Substituents

- The 5-amino group in the target compound distinguishes it from analogues like the ethoxyphenyl () or chlorophenyl () derivatives.

- The 2-fluorine atom in the target compound contrasts with chlorine in N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide . Fluorine’s electronegativity and small atomic radius may reduce metabolic oxidation compared to bulkier halogens.

c) Backbone Modifications

Physicochemical and Pharmacokinetic Comparisons

- Lipophilicity: The ethoxyphenyl analogue () has a predicted pKa of 12.77, suggesting moderate basicity, whereas the target compound’s amino group may lower its pKa, enhancing solubility in acidic environments .

- Metabolic Stability : Fluorine in the target compound may reduce cytochrome P450-mediated metabolism compared to chlorine or methoxy groups in analogues .

- Stereochemical Influence : Compounds with defined stereochemistry (e.g., ) demonstrate the critical role of 3D structure in biological activity, a factor absent in the target compound’s current description .

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide (CAS Number: 953901-92-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Molecular Formula : C₁₆H₁₇FN₂O₂

- Molecular Weight : 288.32 g/mol

- Functional Groups : Amino group, fluorine atom, and a dimethylphenoxy group attached to an acetamide backbone.

This structural configuration influences its interaction with various biological targets, enhancing its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : 5-amino-2-fluoroaniline and 2,6-dimethylphenol.

- Formation of Intermediate : Reacting 2,6-dimethylphenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to produce 2-(2,6-dimethylphenoxy)acetyl chloride.

- Coupling Reaction : The intermediate is then coupled with 5-amino-2-fluoroaniline in the presence of a base (e.g., pyridine) to yield the final product .

This compound exhibits biological activity through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors that regulate cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. For instance, studies have demonstrated that derivatives with similar structures exhibit selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The incorporation of fluorine enhances potency compared to non-fluorinated analogs .

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| This compound | A549 | TBD | Selective activity observed |

| Similar Fluorinated Compounds | Caco-2 | TBD | Enhanced activity noted |

Anti-inflammatory Properties

In addition to anticancer effects, this compound has been studied for its anti-inflammatory potential. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Studies

- In Vitro Studies : In vitro assays have shown that this compound can significantly reduce cell viability in cancer cell lines while exhibiting minimal toxicity to normal cells.

- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that the presence of the fluorine atom is crucial for enhancing biological activity. Compounds lacking this modification exhibited reduced efficacy against targeted enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)acetamide, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves sequential alkylation and acylation. Starting with 2,6-dimethylphenol, alkylation introduces a fluorophenylamine group via nucleophilic substitution. Subsequent acylation with acetic anhydride or acetyl chloride forms the acetamide moiety. Key conditions include:

- Alkylation : Use of a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours.

- Acylation : Reaction at room temperature under anhydrous conditions to avoid hydrolysis .

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%). Reaction monitoring via TLC or HPLC is critical .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and acetamide linkage. For stereochemistry, NOESY or chiral HPLC distinguishes enantiomers .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. This is essential for validating the fluorophenyl and dimethylphenoxy spatial arrangement .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₆H₁₇F₂N₂O₂, theoretical ~321.12 g/mol) .

Q. What known biological targets or pathways are associated with this acetamide derivative?

- Pharmacological Targets : Preliminary studies suggest interactions with:

- Neurological Receptors : Dopamine D2 and serotonin 5-HT1A receptors, inferred from structural analogs (e.g., neuroprotective effects in in vitro models) .

- Enzymes : Inhibition of cyclooxygenase-2 (COX-2) due to the phenoxy-acetamide scaffold, similar to NSAID derivatives .

- Pathways : Modulates MAPK/ERK signaling in inflammation models, with IC₅₀ values reported in the low micromolar range .

Advanced Research Questions

Q. How does stereochemistry (e.g., S-configuration) influence bioactivity and target selectivity?

- Case Study : The (S)-enantiomer of structurally related compounds shows 3–5× higher affinity for dopamine receptors compared to the (R)-form, attributed to steric compatibility with receptor pockets. Molecular docking simulations (e.g., AutoDock Vina) predict hydrogen bonding between the fluorophenyl group and Tyr-408 in D2 receptors .

- Experimental Validation : Chiral resolution via HPLC (Chiralpak AD-H column) followed by in vitro binding assays (radioligand displacement) quantifies enantioselectivity .

Q. What computational methods are used to model interactions between this compound and biological targets?

- Approaches :

- HOMO-LUMO Analysis : Identifies electron-rich regions (e.g., fluorophenyl ring) for electrophilic interactions. DFT calculations (B3LYP/6-311+G(d,p)) predict reactive sites .

- Molecular Dynamics (MD) : Simulates binding stability with receptors (e.g., 100-ns simulations in GROMACS). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Validation : Correlate computational predictions with SPR (surface plasmon resonance) binding kinetics (KD values) .

Q. How can researchers address contradictions in pharmacological data across studies (e.g., variable IC₅₀ values)?

- Root Causes :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or endpoint measurements (e.g., ATP vs. MTT).

- Compound Stability : Degradation in DMSO stock solutions over time (validate via LC-MS before assays) .

- Mitigation : Standardize protocols (e.g., NIH Rigor Guidelines) and use internal controls (e.g., reference inhibitors). Meta-analysis of dose-response curves across studies identifies outliers .

Q. What green chemistry approaches can improve the sustainability of this compound’s synthesis?

- Strategies :

- Solvent Replacement : Switch from DMF to cyclopentyl methyl ether (CPME), reducing toxicity (Globally Harmonized System (GHS) Category 4 vs. 2) .

- Catalysis : Use Bi(OTf)₃ for acylation, achieving 85% yield with <5 mol% catalyst loading.

- Metrics : E-factor calculation (kg waste/kg product) to benchmark improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.